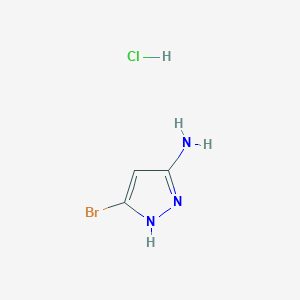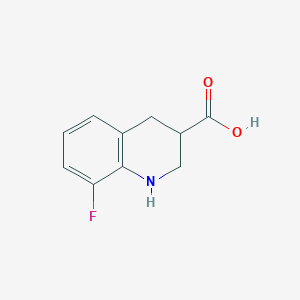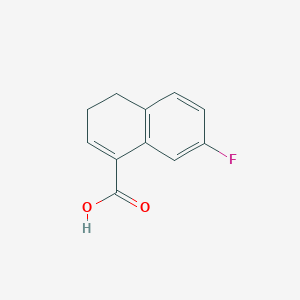
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H9FO2. It is characterized by the presence of a fluorine atom attached to the naphthalene ring, which is a bicyclic aromatic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid typically involves the fluorination of a naphthalene derivative followed by carboxylation. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the naphthalene ring. This is followed by a carboxylation reaction to introduce the carboxylic acid group. The reaction conditions often involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and a carboxylating agent like carbon dioxide under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-3,4-dihydronaphthalene-1-carboxylic acid
- 7-Bromo-3,4-dihydronaphthalene-1-carboxylic acid
- 7-Iodo-3,4-dihydronaphthalene-1-carboxylic acid
Uniqueness
Compared to its halogenated analogs, 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
711-80-8 |
|---|---|
Formule moléculaire |
C11H9FO2 |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
7-fluoro-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h3-6H,1-2H2,(H,13,14) |
Clé InChI |
VTTFPHRFOCQTCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



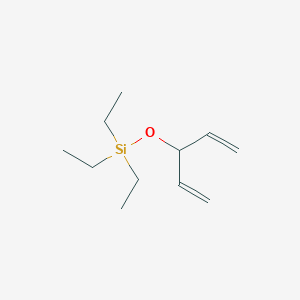
![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
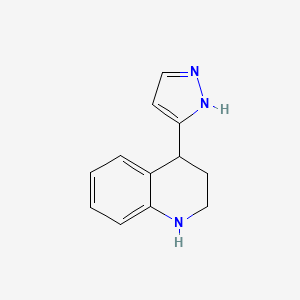
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
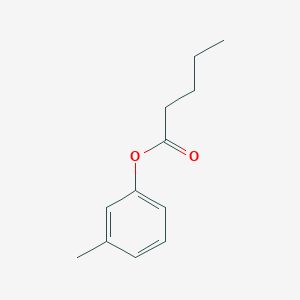

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
